2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

CAS No.: 69049-86-1

Cat. No.: VC2009481

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69049-86-1 |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | 2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |

| Standard InChI Key | MDYLQMLQBRWTPP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1CCCCC1C(=O)O |

| Canonical SMILES | CC(C)(C)NC(=O)C1CCCCC1C(=O)O |

Introduction

Chemical Structure and Identity

Molecular Structure and Identification

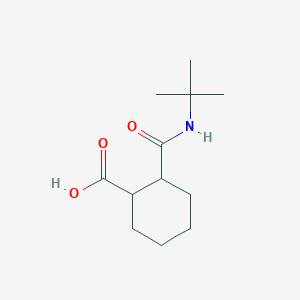

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid contains a cyclohexane ring as its core structure, with a tert-butylcarbamoyl group and a carboxylic acid group attached at adjacent positions . The compound's structural features make it useful for specific chemical transformations in synthetic organic chemistry.

Table 1: Identity and Structural Information

| Parameter | Details |

|---|---|

| IUPAC Name | 2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| CAS Number | 69049-86-1 |

| InChI | InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) |

| InChIKey | MDYLQMLQBRWTPP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1CCCCC1C(=O)O |

Structural Variants and Isomers

While the search results don't explicitly discuss isomers of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, it's worth noting that cyclohexane-based compounds can exist in different conformational states. The relative positions of the carbamoyl and carboxylic acid groups on the cyclohexane ring can potentially lead to different stereoisomers, which might exhibit varying chemical properties and biological activities.

Physical and Chemical Properties

The physical and chemical properties of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid are crucial for understanding its behavior in various applications and reaction conditions.

Chemical Properties

The compound contains two functional groups with distinct reactivity profiles:

-

The carboxylic acid group (-COOH) can undergo typical carboxylic acid reactions including esterification, amidation, and salt formation.

-

The tert-butylcarbamoyl group contains an amide functionality, which can participate in various transformations including hydrolysis and reduction reactions.

The presence of these functional groups makes 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid versatile in chemical synthesis, allowing for selective modifications at either functional group.

Synthesis Methods

While the search results don't provide a direct synthesis method for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid specifically, we can draw insights from related compounds and general synthetic approaches to similar structures.

Chemical Reactivity and Applications

Chemical Reactivity

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid can participate in various chemical reactions due to its functional groups:

-

Esterification of the carboxylic acid group

-

Salt formation through deprotonation of the carboxylic acid

-

Further amidation reactions

-

Reduction of the carboxyl or carbamoyl groups

-

Substitution reactions involving the cyclohexane ring

Applications in Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Its unique structure allows it to participate in reactions that require specific functional groups, such as carbamoyl and carboxylic acid groups, making it a versatile synthetic intermediate.

Pharmaceutical Applications

While the search results don't explicitly mention specific pharmaceutical applications for 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, cyclohexane carboxylic acid derivatives in general have been investigated for various medicinal properties. For instance, search result mentions that 4-phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid has been reported as a potent DGAT1 inhibitor, with potential applications in treating obesity .

| Hazard Category | Classification |

|---|---|

| Acute toxicity, oral | Category 4 (H302) |

| Skin corrosion/irritation | Category 2 (H315) |

| Serious eye damage/eye irritation | Category 2A (H319) |

| Specific target organ toxicity, single exposure (Respiratory tract irritation) | Category 3 (H335) |

Related Compounds and Comparative Analysis

To better understand 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid in context, it's valuable to compare it with structurally related compounds.

Comparison with Related Compounds

Table 3: Comparison of 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid | C12H21NO3 | 227.30 g/mol | Reference compound |

| Tert-butyl cyclohexanecarboxylate | C11H20O2 | N/A | Lacks the carbamoyl group; has an ester instead of acid |

| 1-Methylcyclohexanecarboxylic acid | C8H14O2 | N/A | Has methyl group instead of tert-butylcarbamoyl |

| 4-tert-Butylcyclohexanecarboxylic acid | C11H20O2 | 184.28 g/mol | tert-Butyl group at position 4 instead of tert-butylcarbamoyl at position 2 |

Structure-Activity Relationships

The positioning of functional groups on the cyclohexane ring significantly impacts the chemical and potentially biological properties of these compounds. For example, the presence of the tert-butylcarbamoyl group in 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid likely affects its solubility, reactivity, and interactions with biological systems compared to simpler derivatives like 4-tert-Butylcyclohexanecarboxylic acid.

Current Research and Future Directions

Research on 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is ongoing, with a focus on exploring its potential applications in drug development and organic synthesis. Its versatility in chemical reactions makes it a valuable tool for chemists seeking to create complex molecules with specific properties.

Areas for Further Investigation

-

Exploration of stereochemical aspects and their impact on reactivity

-

Development of more efficient synthetic routes

-

Investigation of potential biological activities

-

Application in combinatorial chemistry for drug discovery

-

Use as a building block in the synthesis of natural product analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume